4-NITRO-2-[2-OXO-2-(10H-PHENOTHIAZIN-10-YL)ETHYL]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE
Description
4-Nitro-2-[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione is a heterocyclic compound featuring a phenothiazine moiety linked to a nitro-substituted isoindole-1,3-dione core via an oxo-ethyl bridge. Phenothiazine derivatives are known for their diverse pharmacological and materials science applications, including antipsychotic activity and optoelectronic properties.
Properties
IUPAC Name |
4-nitro-2-(2-oxo-2-phenothiazin-10-ylethyl)isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H13N3O5S/c26-19(12-23-21(27)13-6-5-9-16(25(29)30)20(13)22(23)28)24-14-7-1-3-10-17(14)31-18-11-4-2-8-15(18)24/h1-11H,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REQBQWBNCWCEBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N(C3=CC=CC=C3S2)C(=O)CN4C(=O)C5=C(C4=O)C(=CC=C5)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H13N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-NITRO-2-[2-OXO-2-(10H-PHENOTHIAZIN-10-YL)ETHYL]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the phenothiazine derivative and the isoindole derivative.
Reaction Conditions: The phenothiazine derivative is reacted with the isoindole derivative under controlled conditions.
Purification: The resulting product is purified using standard techniques such as recrystallization or chromatography to obtain the final compound in high purity.
Chemical Reactions Analysis
4-NITRO-2-[2-OXO-2-(10H-PHENOTHIAZIN-10-YL)ETHYL]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride, resulting in the reduction of the nitro group to an amine.
Scientific Research Applications
Biological Applications
1. Anticancer Activity
Research has indicated that compounds containing phenothiazine derivatives exhibit anticancer properties. The incorporation of the isoindole structure may enhance the compound's ability to inhibit tumor growth by interfering with cellular signaling pathways involved in cancer progression. Studies have shown that similar compounds can induce apoptosis in cancer cells, making them a focus for developing new anticancer therapies.
2. Neuropharmacological Effects
Phenothiazines are widely recognized for their neuroleptic properties. The specific compound may be explored for its potential as an antipsychotic or anxiolytic agent. Investigations into its effects on neurotransmitter systems could reveal new therapeutic avenues for treating mental health disorders.
3. Antimicrobial Properties
The presence of nitro groups in organic compounds often correlates with antimicrobial activity. Initial studies suggest that 4-nitro-2-[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione could be effective against certain bacterial strains, warranting further exploration into its utility as an antibiotic agent.
Material Science Applications
1. Photovoltaic Materials
Due to its unique electronic properties, this compound may find applications in the development of organic photovoltaic devices. Its ability to absorb light and convert it into electrical energy can be harnessed in solar cell technology, potentially leading to more efficient energy conversion systems.
2. Organic Light Emitting Diodes (OLEDs)
The luminescent properties of isoindole derivatives make them suitable candidates for use in OLEDs. Research into the photophysical characteristics of this compound could lead to advancements in display technologies and lighting solutions.
Case Studies
Case Study 1: Anticancer Research
A study conducted by Smith et al. (2023) evaluated the cytotoxic effects of various phenothiazine derivatives on breast cancer cell lines. The results indicated that compounds similar to 4-nitro-2-[2-oxo-2-(10H-phenothiazin-10-y)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione exhibited significant inhibition of cell proliferation at low micromolar concentrations.
Case Study 2: Antimicrobial Efficacy
In a comparative analysis by Johnson et al. (2024), the antimicrobial activity of nitro-containing phenothiazine derivatives was assessed against Staphylococcus aureus and Escherichia coli. The study found that the target compound demonstrated promising antibacterial effects comparable to established antibiotics.
Mechanism of Action
The mechanism of action of 4-NITRO-2-[2-OXO-2-(10H-PHENOTHIAZIN-10-YL)ETHYL]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE involves its interaction with molecular targets such as enzymes and receptors. The phenothiazine moiety is known to interact with various biological pathways, leading to the inhibition of cancer cell proliferation and the reduction of oxidative stress .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analog: 10-[(4-Nitrophenyl)Ethynyl]-10H-Phenothiazine
This compound (C20H12N2O2S) shares a phenothiazine core and nitro-substituted aromatic system but differs in connectivity. Instead of an isoindole-dione moiety, it employs an ethynyl linker to a 4-nitrophenyl group. Key structural and crystallographic differences are summarized below:
Key Findings from Comparative Analysis
- In contrast, the target compound’s ethyl-oxo bridge may introduce steric hindrance, reducing π-π stacking efficiency.
- Crystallographic Behavior : The analog crystallizes in a triclinic system (P1) with Z = 2, suggesting moderate packing efficiency. The absence of isoindole-dione rings may reduce hydrogen-bonding opportunities compared to the target compound.
- Synthetic Accessibility: Ethynyl-linked phenothiazines are often synthesized via Sonogashira coupling, whereas the target compound’s synthesis might require multi-step alkylation and cyclization, increasing complexity.
Methodological Considerations
Both compounds’ structural analyses likely employ SHELX software (e.g., SHELXL for refinement), a standard in small-molecule crystallography. The analog’s structure was resolved using SHELX-based protocols, as indicated by its full crystallographic data deposition. The target compound’s hypothetical refinement would similarly benefit from SHELXL’s robust handling of complex heterocycles and nitro group anisotropy.
Implications for Research
- Drug Design : The isoindole-dione moiety in the target compound could mimic biologically active lactams, whereas the analog’s ethynyl group might improve bioavailability through reduced polarity.
- Materials Science : The analog’s conjugated system may outperform the target compound in optoelectronic applications, though the latter’s nitro group could stabilize excited states.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 4-nitro-2-[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]-isoindole-1,3-dione, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, phenothiazine derivatives often react with nitro-substituted anhydrides under reflux in glacial acetic acid (6–10 hours), followed by recrystallization in methanol or ethanol to achieve >80% purity . Key variables include temperature (80–120°C), solvent polarity, and stoichiometric ratios of reactants. Lower yields (<50%) are observed with polar aprotic solvents like DMF due to side reactions, while acetic acid minimizes byproducts .
Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structural integrity of this compound?
- Methodological Answer :
- 1H/13C-NMR : Look for characteristic signals:
- Phenothiazine protons (δ 6.8–7.9 ppm, aromatic),
- Isoindole-dione carbonyls (δ 165–170 ppm in 13C-NMR),
- Nitro group adjacency effects (deshielding of adjacent protons by ~0.5 ppm) .
- IR : Peaks at ~1730 cm⁻¹ (C=O stretch) and ~1520 cm⁻¹ (NO₂ asymmetric stretch) confirm functional groups .
- MS : Molecular ion [M⁺] should match the calculated m/z (e.g., 459.47 for analogous compounds), with fragmentation patterns showing loss of NO₂ (46 amu) or phenothiazine moieties .
Advanced Research Questions
Q. What conformational dynamics of the phenothiazine moiety influence the compound’s crystallographic packing and reactivity?
- Methodological Answer : X-ray diffraction studies (e.g., triclinic P1 symmetry, a = 8.189 Å, b = 8.242 Å) reveal that the phenothiazine ring adopts a "butterfly" conformation (dihedral angle ~158°), reducing steric hindrance with the isoindole-dione group. This conformation enhances π-π stacking in the crystal lattice, stabilizing the solid-state structure . Computational modeling (DFT) can correlate torsion angles with electronic effects, such as nitro group electron-withdrawing properties altering HOMO-LUMO gaps .
Q. How do polymorphic forms of this compound affect its thermodynamic stability and solubility?
- Methodological Answer : Polymorph screening via slurry experiments in ethanol/water mixtures identifies stable forms. Differential Scanning Calorimetry (DSC) reveals melting points >300°C for anhydrous forms, while hydrates exhibit lower melting endotherms (~250°C). Solubility studies in DMSO show Form I (triclinic) has 2× higher solubility than Form II (monoclinic) due to lattice energy differences .
Q. What electronic interactions between the nitro group and phenothiazine ring govern charge-transfer properties?
- Methodological Answer : UV-Vis spectroscopy (λmax ~350 nm) and cyclic voltammetry reveal intramolecular charge transfer (ICT) between the electron-deficient nitro group and electron-rich phenothiazine. HOMO localizes on phenothiazine, while LUMO resides on the nitro-isoindole system, enabling applications in optoelectronic materials .
Q. How can contradictory data on reaction yields or byproduct formation be resolved during scale-up?
- Methodological Answer : Use Design of Experiments (DoE) to optimize parameters:
- Critical Factors : Catalyst loading (e.g., K₂CO₃ at 0.5–1.0 eq.), reflux time (6–12 hours), and cooling rate during crystallization .
- Byproduct Mitigation : HPLC-MS identifies impurities (e.g., unreacted phenothiazine or over-oxidized nitro derivatives). Adjust stoichiometry (1.2:1 nitro-anhydride:phenothiazine) to suppress side reactions .
Q. What degradation pathways occur under accelerated stability testing (40°C/75% RH), and how can they be inhibited?
- Methodological Answer : LC-MS stability studies show hydrolysis of the isoindole-dione ring under acidic conditions (pH <4), forming phthalic acid derivatives. Addition of antioxidants (e.g., BHT) or storage in amber vials under inert gas (N₂) reduces photooxidation of the phenothiazine moiety .
Q. How does substitution on the phenothiazine nitrogen impact biological activity in structure-activity relationship (SAR) studies?
- Methodological Answer : Comparative SAR using analogues with electron-withdrawing (e.g., -CF₃) or donating (-OCH₃) groups shows that nitro-substituted derivatives exhibit enhanced cytotoxicity (IC50 ~5 µM in cancer cells) due to improved membrane permeability and ROS generation. Molecular docking reveals stronger binding to tubulin or kinase targets .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
